Isopropyl 3-(amino-d)isocrotonate
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Overview
Description
Preparation Methods
The synthesis of isopropyl 3-(amino-d)isocrotonate can be achieved through several synthetic routes. One common method involves the esterification of 3-(amino-d)isocrotonic acid with isopropanol in the presence of a suitable catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Isopropyl 3-(amino-d)isocrotonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, producing halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
Isopropyl 3-(amino-d)isocrotonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl 3-(amino-d)isocrotonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Isopropyl 3-(amino-d)isocrotonate can be compared with similar compounds such as:
Isopropyl 3-aminocrotonate: This compound has a similar structure but lacks the deuterium atom, resulting in different chemical properties.
Isopropylamine: Used as an amine donor in transaminase-catalyzed reactions, it shares some functional similarities but differs significantly in structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
40100-33-2 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
propan-2-yl (Z)-3-(deuterioamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4-/i/hD |
InChI Key |
YCKAGGHNUHZKCL-IQDVHVKMSA-N |
Isomeric SMILES |
[2H]N/C(=C\C(=O)OC(C)C)/C |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N |
Origin of Product |
United States |
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